2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride

Descripción

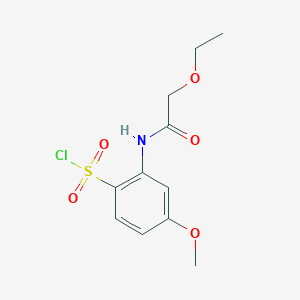

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a sulfonyl chloride (-SO₂Cl) group at the 1-position, and a 2-ethoxyacetamido (-NHCOCH₂OCH₂CH₃) moiety at the 2-position. This structure confers reactivity typical of sulfonyl chlorides, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters.

Propiedades

IUPAC Name |

2-[(2-ethoxyacetyl)amino]-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO5S/c1-3-18-7-11(14)13-9-6-8(17-2)4-5-10(9)19(12,15)16/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRFMFJDXJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The chemical structure of 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride can be described as follows:

- Molecular Formula: C12H15ClN2O4S

- Molecular Weight: 320.77 g/mol

- IUPAC Name: 2-(2-Ethoxyacetamido)-4-methoxybenzenesulfonyl chloride

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.

The biological activity of this compound primarily revolves around its role as a sulfonamide. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may similarly inhibit specific enzymes involved in the folate pathway, thus exhibiting antibacterial properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Case Study 2: Antitumor Mechanisms

In another study featured in Cancer Letters, researchers investigated the effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis via mitochondrial pathways. While this study did not focus specifically on this compound, it provides insights into the possible mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth by interfering with folic acid synthesis | Journal of Antimicrobial Chemotherapy |

| Antitumor | Induces apoptosis in cancer cells | Cancer Letters |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Sulfonamide derivatives, including 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, have demonstrated significant antimicrobial properties. The mechanism of action involves the inhibition of bacterial growth by interfering with folic acid synthesis, crucial for bacterial survival and proliferation.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Antitumor Mechanisms

Research has also explored the antitumor properties of sulfonamide derivatives. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Antitumor Activity

In a study featured in Cancer Letters, researchers found that sulfonamide derivatives could induce apoptosis in human cancer cell lines. Although this study did not focus specifically on this compound, it provides insights into the potential mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth by interfering with folic acid synthesis | Journal of Antimicrobial Chemotherapy |

| Antitumor | Induces apoptosis in cancer cells | Cancer Letters |

Synthesis and Retrosynthesis

The synthesis of sulfonamide compounds typically involves the coupling of sulfonyl chlorides with amines or other nucleophiles. For this compound, one-step synthesis methods have been explored to streamline production processes.

Feasible Synthetic Routes

Utilizing advanced synthesis planning tools, researchers can predict feasible synthetic routes for this compound, enhancing efficiency and yield during laboratory preparations. This includes optimizing reaction conditions and precursor selection to ensure high purity and effectiveness.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(2-ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, enabling comparative analysis:

Métodos De Preparación

Continuous Flow Two-Temperature Zone Method

A highly efficient and safe method for preparing aromatic sulfonyl chlorides, including p-acetamido benzene sulfonyl chlorides, employs a continuous flow microchannel reactor with two temperature zones:

| Step | Description | Conditions | Purpose |

|---|---|---|---|

| 1 | Dissolution of acetanilide in inert halogenated solvent (e.g., dichloromethane) | 15-25 °C, 45-120 s reaction time | Sulfonation at low temperature to form p-acetamidobenzenesulfonic acid |

| 2 | Reaction of sulfonic acid intermediate with chlorosulfonic acid in second reactor | 70-80 °C, 45-120 s reaction time | Conversion to sulfonyl chloride |

| 3 | Use of back pressure valve | 1-5 atm pressure | Controls reaction pressure for safety and efficiency |

This method uses a molar ratio of acetanilide to chlorosulfonic acid between 1:1.1 to 1:3.0 and achieves high selectivity and yield by controlling reaction time and temperature precisely. The continuous flow setup enhances heat and mass transfer, reduces byproducts, and improves safety by managing exothermic reactions effectively.

- High efficiency and selectivity

- Continuous and scalable production

- Reduced environmental impact due to controlled reagent use

- Intrinsic safety by heat management

Reference: Patent CN111039829B describes this method in detail for p-acetamido benzene sulfonyl chloride, which is closely related to the target compound's sulfonyl chloride moiety.

Amidation and Functional Group Introduction

The ethoxyacetamido substituent is typically introduced by acylation or amidation of an amino-substituted aromatic sulfonyl chloride intermediate. This involves:

- Reacting the sulfonyl chloride intermediate with ethoxyacetamide or ethoxyacetyl chloride under controlled conditions.

- Use of bases such as sodium carbonate or organic bases to scavenge HCl formed during amidation.

- Solvent choice (e.g., dichloromethane, chloroform) to optimize solubility and reaction rate.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Acetanilide derivative + chlorosulfonic acid | Low temperature (15-25 °C), continuous flow, 45-120 s | Formation of p-acetamidobenzenesulfonic acid intermediate |

| 2 | Intermediate + chlorosulfonic acid | Elevated temperature (70-80 °C), continuous flow, 45-120 s | Conversion to p-acetamidobenzenesulfonyl chloride |

| 3 | Sulfonyl chloride + ethoxyacetamide or ethoxyacetyl chloride | Room temperature to mild heating, base present | Formation of 2-(2-ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride |

| 4 | Purification | Washing with water, recrystallization from methanol or other solvents | Pure target compound |

Data Table: Key Reaction Parameters for Sulfonyl Chloride Formation

| Parameter | Range / Value | Notes |

|---|---|---|

| Acetanilide : Chlorosulfonic acid molar ratio | 1 : 1.1 - 3.0 | Adjusted according to stage |

| Temperature (1st reactor) | 15 - 25 °C | Sulfonation step |

| Temperature (2nd reactor) | 70 - 80 °C | Sulfonyl chloride formation |

| Reaction time per stage | 45 - 120 seconds | Controlled by flow rate |

| Pressure | 1 - 5 atm | Controlled by back pressure valve |

| Solvent | Dichloromethane, chloroform, or similar halogenated solvents | Inert, reduces viscosity |

Research Findings and Notes

- The use of microchannel continuous flow reactors significantly improves reaction control compared to traditional batch processes, reducing formation of undesired byproducts and improving yield.

- Chlorosulfonic acid is the preferred sulfonylating agent due to its effectiveness and cost-efficiency, despite requiring careful handling due to its corrosive and exothermic nature.

- Amidation to introduce the ethoxyacetamido group is typically conducted post-sulfonyl chloride formation to avoid hydrolysis or side reactions.

- Purification often involves recrystallization from methanol or similar solvents to obtain high-purity sulfonyl chloride.

- Alternative methods using palladium-catalyzed chlorosulfonylation of arylboronic acids exist but are less common for this compound due to substrate specificity and complexity.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-methoxybenzenesulfonyl chloride derivatives with ethoxyacetamide precursors. Key steps include controlling stoichiometry (e.g., 1:1 molar ratios for sulfonyl chloride and amine coupling partners) and using anhydrous solvents (e.g., THF) under inert atmospheres to minimize hydrolysis. Catalysts like cesium carbonate and phase-transfer agents (e.g., tetrabutylammonium hydrogen sulfate) enhance coupling efficiency. Low yields (~48% in analogous reactions) may arise from incomplete substitution or side reactions; optimizing reaction time (e.g., 3–4 days) and temperature (room temperature to mild heating) can improve outcomes .

Q. How is silica gel chromatography applied to purify sulfonamide derivatives of this compound, and what solvent systems are effective?

- Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., n-hexane/ethyl acetate 4:1) effectively separates polar byproducts. Pre-adsorption of crude products onto silica before column loading enhances resolution. Monitoring fractions via TLC (using UV or iodine staining) ensures collection of pure fractions. This method is critical for isolating intermediates like N-adamantyloxy-4-methoxyphenylsulfonamides, as demonstrated in multi-step syntheses .

Q. What spectroscopic techniques confirm the structure of intermediates derived from this sulfonyl chloride?

- Methodological Answer : ¹H-NMR is pivotal for verifying substitution patterns. For example, methoxy groups appear as singlets near δ 3.88 ppm, while aromatic protons split into distinct multiplets (δ 6.97–7.87 ppm) depending on electronic effects from substituents. IR spectroscopy identifies sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amide carbonyls (~1650 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular ions, e.g., [M+H]⁺ peaks matching calculated masses .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxyacetamido group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ethoxyacetamido group introduces steric hindrance and electron-donating effects via the methoxy substituent, which can slow sulfonamide formation. Computational modeling (e.g., DFT calculations) predicts transition-state geometries and identifies favorable reaction pathways. For instance, bulky substituents may require longer reaction times or elevated temperatures to overcome steric barriers. Comparative studies with electron-withdrawing groups (e.g., nitro) reveal contrasting reactivity trends, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with mixed substituents?

- Methodological Answer : Divergent results often stem from differences in solvent polarity, catalyst systems, or moisture levels. Systematic analysis using design-of-experiments (DoE) frameworks can isolate critical variables. For example, anhydrous DMF enhances solubility for bulky intermediates, while trace water promotes hydrolysis. Cross-referencing kinetic data (e.g., via HPLC monitoring) with computational simulations (molecular dynamics) clarifies mechanistic outliers .

Q. How can hybrid experimental-computational approaches improve the design of multi-step syntheses involving this compound?

- Methodological Answer : Integrating quantum mechanical calculations (e.g., Hartree-Fock methods) with experimental data predicts optimal reaction conditions. For example, modeling the nucleophilic attack of amines on the sulfonyl chloride group identifies steric clashes, guiding the use of bulky bases (e.g., N-methylmorpholine) to deprotonate intermediates without side reactions. Machine learning pipelines trained on historical reaction data (e.g., yields, solvents) further refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.